molecular formula C15H15N3O4S B2803520 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2309568-83-8

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2803520
M. Wt: 333.36
InChI Key: IHPVYZJQXKZQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a thiadiazole ring, a pyrrolidine ring, and a dioxin ring. These functional groups could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Novel Derivatives Synthesis and Evaluation

Research has focused on synthesizing novel chemical derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin structures for potential therapeutic applications. For instance, compounds with the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been evaluated for their B-Raf inhibitory and anti-proliferation activities, showing promise in melanoma treatment due to potent biological activity (Yang et al., 2012). Another study synthesized novel derivatives for anticonvulsant activity, finding some compounds with significant protective indexes, suggesting potential applications in epilepsy treatment (Malik & Khan, 2014).

Mechanistic Insights and Binding Models

Docking simulations and 3D QSAR studies have been performed to understand the binding models and interactions between these novel compounds and biological targets. This approach aids in designing more potent B-Raf inhibitors for future research, highlighting the structural importance of the 2,3-dihydrobenzo[b][1,4]dioxin component in enhancing bioactivity through improved receptor binding (Yang et al., 2012).

Antimicrobial and Antitubercular Applications

Some studies have explored the antimicrobial and antitubercular potential of derivatives, revealing that certain compounds exhibit significant activity. For example, novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and tested, displaying promising antitubercular and antifungal properties, which could contribute to the development of new treatments for infectious diseases (Syed et al., 2013).

Electrochemical and Biosensor Applications

The unique electronic properties of compounds containing benzo[d]dioxin structures have also been investigated for their potential in electrochromic materials and biosensors. Conducting polymers with such units have been synthesized and applied in biosensors, demonstrating their utility in enzymatic reaction monitoring and potential for bioanalytical applications (Emre et al., 2011).

Safety And Hazards

This compound is intended for research use only and is not intended for human or veterinary use. While specific safety and hazard information for this compound is not available, compounds with similar structures, such as 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole, have been classified as combustible and acutely toxic .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-15(13-9-20-11-3-1-2-4-12(11)22-13)18-6-5-10(8-18)21-14-7-16-23-17-14/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVYZJQXKZQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

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